S1P1 Signaling Bias: Reduced G Protein Activation Relative to β-Arrestin Recruitment
Etrasimod exhibits a unique signaling bias at S1P1 compared to other S1P receptor modulators. In head-to-head assays, etrasimod's potency for G protein activation (GTPγS binding) is 48-fold lower than its potency for β-arrestin recruitment (EC50 ratio 57 nM vs. 44 nM), whereas ozanimod shows the opposite pattern with 28-fold higher potency for G protein activation (EC50 1.2 nM vs. 33.2 nM) [1]. This signaling bias translates into functional differences in human cardiac cells, where etrasimod induces significantly diminished activation of G protein-coupled inwardly rectifying potassium channels (GIRK) compared to ozanimod [1].
| Evidence Dimension | S1P1-mediated G protein activation vs. β-arrestin recruitment (EC50 ratio) |
|---|---|
| Target Compound Data | GTPγS EC50: 57 nM (95% CI 18–180); β-arrestin EC50: 44 nM (95% CI 38.3–50.5); Ratio: 1.3 |
| Comparator Or Baseline | Ozanimod: GTPγS EC50 1.2 nM (95% CI 0.7–2); β-arrestin EC50 33.2 nM (95% CI 19.8–55.7); Ratio: 0.036. Fingolimod: GTPγS EC50 1.3 nM; β-arrestin EC50 11 nM; Ratio: 0.12. Siponimod: GTPγS EC50 3.7 nM; β-arrestin EC50 53.9 nM; Ratio: 0.069. |
| Quantified Difference | Etrasimod's GTPγS/β-arrestin potency ratio is 1.3, compared to 0.036 for ozanimod (36-fold difference), 0.12 for fingolimod (11-fold difference), and 0.069 for siponimod (19-fold difference). |
| Conditions | Heterologous expression systems (CHO-K1 cells expressing human S1P1); GTPγS binding assay and β-arrestin recruitment assay. |
Why This Matters
This signaling bias is mechanistically linked to reduced cardiac GIRK channel activation, which correlates with a lower incidence and severity of bradycardia and AV conduction delays, eliminating the need for first-dose cardiac monitoring in many patients.
- [1] Gaidarov I, et al. Unique pharmacological properties of etrasimod among S1P receptor modulators. FEBS Open Bio. 2025 Jan;15(1):108-121. doi:10.1002/2211-5463.13907. Table 1. View Source
